(1S,4R)-Bicyclo[2.2.1]heptan-2-one

Enzymology Cytochrome P450 Enantioselective metabolism

(1S,4R)-Bicyclo[2.2.1]heptan-2-one, also known as (+)-norcamphor, is a chiral bridged bicyclic ketone belonging to the norbornanone family. With CAS 2630-41-3 and molecular formula C₇H₁₀O (MW 110.15 g/mol), it is the dextrorotatory enantiomer of norcamphor — a des-methyl analog of camphor that lacks the three methyl substituents at positions 1, 3, and 3.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
Cat. No. B7771117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4R)-Bicyclo[2.2.1]heptan-2-one
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2=O
InChIInChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5-,6+/m1/s1
InChIKeyKPMKEVXVVHNIEY-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4R)-Bicyclo[2.2.1]heptan-2-one (CAS 2630-41-3): Enantiopure Norcamphor Procurement Guide


(1S,4R)-Bicyclo[2.2.1]heptan-2-one, also known as (+)-norcamphor, is a chiral bridged bicyclic ketone belonging to the norbornanone family [1]. With CAS 2630-41-3 and molecular formula C₇H₁₀O (MW 110.15 g/mol), it is the dextrorotatory enantiomer of norcamphor — a des-methyl analog of camphor that lacks the three methyl substituents at positions 1, 3, and 3 [2]. The compound possesses two asymmetric bridgehead carbons (C1 and C4) with defined (S,R) absolute configuration; its opposite enantiomer, (1R,4S)-norcamphor (CAS 29583-35-5), is designated (−)-norcamphor . Commercially, this enantiopure form is available at ≥98% purity from specialist chiral-chemical suppliers such as Fluorochem and Bidepharm, typically at a significant premium over racemic norcamphor (CAS 497-38-1) .

Why Racemic or Opposite-Enantiomer Norcamphor Cannot Substitute (1S,4R)-Bicyclo[2.2.1]heptan-2-one


Norcamphor's two bridgehead stereocenters create a rigid chiral pocket that governs substrate recognition in enzymatic systems, stereochemical outcomes in asymmetric synthesis, and chiroptical signatures. Substituting (1S,4R)-norcamphor with the racemate or the (1R,4S) enantiomer fundamentally alters — not merely dilutes — these properties. In cytochrome P450cam, the two enantiomers produce inverted regioisomeric hydroxylation ratios (65:30:5 vs. 28:62:10 for 5-:6-:3-carbon positions) [1]. In Baeyer-Villiger biotransformations, enantiocomplementary monooxygenases discriminate absolutely: (+)-MO1 oxidizes only one substrate enantiomer while (−)-MO1 acts exclusively on the other [2]. Even in non-enzymatic contexts, the norcamphor scaffold's reduced steric bulk versus camphor (absence of three methyl groups) yields dramatically different reactivity profiles — norcamphor-derived hydroperoxides are considerably more reactive oxidants than camphor-derived analogs [3]. For procurement decisions, substituting with racemic material means accepting 50% of an enantiomer whose binding, reactivity, and chiroptical properties may oppose the intended application.

Quantitative Differentiation Evidence for (1S,4R)-Bicyclo[2.2.1]heptan-2-one Against Closest Analogs


Enantiomer-Specific Regioselectivity in Cytochrome P450cam Hydroxylation

In a direct head-to-head comparison using enantiomerically pure substrates (>92% ee), (1S)-norcamphor — which shares the (1S) configuration with the target compound (1S,4R)-norcamphor — undergoes P450cam-catalyzed hydroxylation with a 5-:6-:3-carbon product ratio of 28:62:10. In contrast, the (1R)-enantiomer yields a ratio of 65:30:5 for the same positions [1]. The regiospecificity is thus enantiomer-inverted: (1S)-norcamphor directs hydroxylation preferentially to the 6-position (62%), whereas (1R)-norcamphor directs it to the 5-position (65%). All other physical parameters — steady-state kinetics, coupling efficiency, and free energy of substrate dissociation — are similar between the two enantiomers, confirming that regiospecificity is the sole but decisive differential parameter [1].

Enzymology Cytochrome P450 Enantioselective metabolism

Norcamphor vs. Camphor: NADH Coupling Efficiency in P450cam Catalytic Cycle

The native substrate camphor achieves 100% coupling between NADH consumption and hydroxylation product formation in the P450cam catalytic cycle. For norcamphor, which lacks the three methyl groups of camphor, coupling efficiency drops dramatically to 12% — an 8.3-fold reduction [1]. The intermediate analog 1-methyl-norcamphor, bearing a single methyl group at the bridgehead, partially restores coupling to 50% [1]. This quantitative gradient demonstrates that the des-methyl scaffold of norcamphor fundamentally alters active-site interactions, increasing uncoupled NADH oxidation and reducing productive turnover. The T185F mutant of P450cam was shown to double the coupling efficiency of norcamphor (from 12% to ~24%) while simultaneously abolishing 3-position hydroxylation, confirming that the poor coupling is a direct consequence of active-site fit rather than an intrinsic limitation of the substrate [1].

Enzymology Cytochrome P450 Metabolic efficiency

Chemical vs. Enzymatic Baeyer-Villiger Oxidation: Regioselectivity of Norcamphor Lactone Formation

The Baeyer-Villiger oxidation of norcamphor can produce two regioisomeric lactones: the 'normal' lactone 20 (oxygen inserted adjacent to the carbonyl carbon) and the 'abnormal' lactone 21. Using m-CPBA as the chemical oxidant, the normal:abnormal lactone ratio is 93.4:6.6 [1]. In contrast, enzymatic BV oxidation using E. coli cell lysate expressing CHMOAcineto_QM (cyclohexanone monooxygenase from Acinetobacter calcoaceticus) achieves 100% conversion to exclusively the normal lactone 20, with no detectable abnormal isomer [1]. The volumetric activity of CHMOAcineto_QM toward norcamphor (1.088 ± 0.090 U mL⁻¹) is comparable to that toward its natural substrate cyclohexanone (1.318 ± 0.049 U mL⁻¹) [1]. This enzymatic transformation provides absolute regiochemical control without chromatographic separation, in contrast to the chemical method which yields a 6.6% impurity requiring purification.

Biocatalysis Baeyer-Villiger oxidation Lactone synthesis

Enhanced Reactivity of Norcamphor-Derived vs. Camphor-Derived Hydroperoxide in Asymmetric Sulfoxidation

A tertiary hydroperoxide derived from (+)-norcamphor was synthesized in 83% overall yield starting from commercially available (+)-endo-2-norborneol [1]. When this norcamphor-derived hydroperoxide was employed as the stoichiometric oxidant in Ti(Oi-Pr)₄-catalyzed asymmetric sulfoxidation of sulfides, it proved to be considerably more reactive than the previously reported camphor-derived hydroperoxide [1]. The enhanced reactivity is attributed to the reduced steric hindrance of the norcamphor scaffold (absence of three methyl groups compared to camphor), which facilitates the approach of the sulfide substrate to the titanium-bound peroxo species [1]. The tertiary alcohol precursor is recovered in 95% yield at the end of the reaction, enabling a highly advantageous chiral resource-saving protocol [1]. In asymmetric epoxidation applications, the same norcamphor-derived hydroperoxide achieved up to 58% ee for trans-chalcone epoxidation and 51% ee for vitamin K₃ epoxide — the best reported enantioselectivity for the latter substrate at the time of publication [2].

Asymmetric oxidation Chiral hydroperoxide Sulfoxidation

Economic Justification: Enantiopure (1S,4R)-Norcamphor vs. Racemic Norcamphor Procurement Premium

Racemic norcamphor (CAS 497-38-1) is widely available from major suppliers at commodity pricing: €48.00/5g and €147.00/25g (CymitQuimica/Alfa Aesar, 98+% purity) , with Sigma-Aldrich pricing at approximately $42.50/5g and $167.00/25g (98%) . In contrast, the single enantiomer (1S,4R)-bicyclo[2.2.1]heptan-2-one (CAS 2630-41-3, 98% purity) is available from Fluorochem at £292.00/25g and from Bidepharm (China) . This represents approximately a 2- to 3-fold price premium over the racemate at the 25g scale. The (1R,4S)-enantiomer (CAS 29583-35-5) is less commonly stocked, typically available only via custom synthesis from specialist CDMO suppliers . The premium reflects the additional synthetic steps required for enantiomer resolution or asymmetric synthesis — typically enzymatic kinetic resolution using lipases [1] or chiral HPLC separation of diastereomeric derivatives. For applications where enantiopurity dictates biological or catalytic outcomes, the cost of racemic material plus in-house resolution (including yield loss of ≥50%) typically exceeds the premium for pre-resolved enantiopure material.

Procurement economics Chiral building block Cost-benefit analysis

High-Value Application Scenarios for (1S,4R)-Bicyclo[2.2.1]heptan-2-one


Mechanistic Probes of Cytochrome P450cam Enantioselective Hydroxylation

The enantiomer-inverted regiospecificity of (1S)- vs. (1R)-norcamphor (28:62:10 vs. 65:30:5 5-:6-:3-carbon hydroxylation ratios) makes (1S,4R)-bicyclo[2.2.1]heptan-2-one an essential tool for studying active-site orientation determinants in P450cam [1]. Combined with the extreme uncoupling (12% vs. 100% for camphor), this enantiomer enables dissection of the coupling mechanism and futile cycling pathways, an application where the racemate would confound product analysis [2]. The defined stereochemistry is also critical for molecular dynamics simulations validated against experimental product profiles.

Enantiopure Chiral Building Block for Natural Product Total Synthesis

(+)-Norcamphor has been established as a common chiral starting material for stereo- and enantiocontrolled synthesis of diverse natural products including (−)-semburin, (+)-N-benzoylmeroquinene aldehyde, (−)-antirhine, (+)-isocorynantheol, (−)-β-santalene, and (+)-epi-β-santalene [1]. The rigid bicyclo[2.2.1]heptane scaffold provides a pre-organized chiral framework that enables complete diastereo- and enantiocontrol in downstream transformations. The bicyclo[3.2.1]octenone framework can be prepared in both enantiomeric forms from the same (+)-norcamphor precursor via ring-expansion chemistry [1].

Asymmetric Oxidation Reagent Development via Hydroperoxide Derivatization

The (+)-norcamphor scaffold serves as a privileged chiral framework for developing renewable tertiary hydroperoxides used in Ti-catalyzed asymmetric sulfoxidation and epoxidation [1][2]. The norcamphor-derived hydroperoxide exhibits higher reactivity than camphor-derived analogs due to reduced steric hindrance, with 95% recovery of the chiral alcohol for reuse [1]. This makes it particularly suitable for process-scale asymmetric oxidations where oxidant throughput and recyclability are critical parameters. The enantiopurity of the starting (1S,4R)-norcamphor is essential, as diastereomeric hydroperoxides produce opposing stereochemical outcomes.

Biocatalytic Lactone Synthesis for Renewable Polymer Precursors

Enantiopure (1S,4R)-norcamphor is the optimal substrate for CHMOAcineto_QM-catalyzed Baeyer-Villiger oxidation, producing the normal lactone 20 with 100% regioselectivity and 100% conversion — superior to the 93.4% selectivity achieved with chemical m-CPBA oxidation [1]. This lactone is a key monomer for ring-opening polymerization to novel terpene-based polyesters with unprecedented backbones [1]. The demonstrated enzymatic activity (1.088 U mL⁻¹) and scalability (200 mL reaction, 50 mg product) support process development toward renewable polymer applications.

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